Allyl(2,5-dimethoxyphenyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-4-7-14-11-8-9(12-2)5-6-10(11)13-3/h4-6,8H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBMQWRRJCZOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476797 | |
| Record name | Benzene, 1,4-dimethoxy-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51506-45-7 | |
| Record name | Benzene, 1,4-dimethoxy-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Aspects of Allyl 2,5 Dimethoxyphenyl Sulfane
Reactivity Profiling of the Allylic Moiety
The allyl group is the most dynamic part of the molecule, participating in nucleophilic and electrophilic activations, pericyclic rearrangements, and transition metal-catalyzed reactions.
Nucleophilic and Electrophilic Activation of Allylic Centers
The allylic group in Allyl(2,5-dimethoxyphenyl)sulfane exhibits dual reactivity. The π-bond of the allyl group can act as a nucleophile, while the adjacent C-H bonds can be deprotonated to create a potent nucleophilic center.
Nucleophilic Activation : The protons on the carbon adjacent to the sulfur atom (the α-carbon) can be abstracted by a strong base to form a carbanion. This anion is stabilized by the adjacent sulfur atom and through conjugation with the double bond, making it an effective nucleophile for C-C bond formation. This type of activation is fundamental to reactions like the researchgate.netnih.gov-Wittig rearrangement. uh.edu
Pericyclic Reactions: Sigmatropic Rearrangements of Allyl Sulfides and Sulfonium (B1226848) Ylides
Sigmatropic rearrangements are concerted, pericyclic reactions involving the migration of a σ-bond across a π-system. Allyl aryl sulfides are well-known to participate in two major types of sigmatropic shifts: nih.govnih.gov and researchgate.netnih.gov rearrangements. uh.edu
nih.govnih.gov-Sigmatropic Rearrangement (Thio-Claisen Rearrangement) : When heated, this compound can undergo a thio-Claisen rearrangement. acs.orgglobalauthorid.com In this process, the allyl group migrates from the sulfur atom to the ortho position of the aromatic ring through a concerted, six-membered cyclic transition state. pressbooks.pub This reaction leads to the formation of 2-allyl-2,5-dimethoxybenzenethiol, which typically tautomerizes to a more stable thiophenol or can undergo further cyclization. acs.orgsemanticscholar.org The reaction is generally irreversible and provides a direct route to ortho-allylated thiophenols.
researchgate.netnih.gov-Sigmatropic Rearrangement : This rearrangement occurs via a five-membered cyclic transition state and is characteristic of the corresponding allyl sulfonium ylide or allyl sulfoxide (B87167). uh.eduacs.org
Sulfonium Ylide Pathway : The sulfur atom of this compound can be alkylated or react with a carbene to form a sulfonium salt, which upon treatment with a base, generates a sulfonium ylide. cmu.edursc.orgoup.com This ylide intermediate rapidly rearranges via a researchgate.netnih.gov-sigmatropic shift to yield a homoallylic sulfide (B99878). acs.orgacs.orgresearchgate.net This reaction is highly stereoselective and is a powerful tool for constructing complex molecules with control over stereochemistry. uh.educmu.edu For instance, the reaction of allyl sulfides with diazo compounds, catalyzed by rhodium or copper, proceeds through the formation of a sulfonium ylide followed by a researchgate.netnih.gov-rearrangement. cmu.eduacs.orgacs.org
Transition Metal-Catalyzed Transformations
The allyl group is an excellent substrate for a variety of transition metal-catalyzed reactions, which allow for controlled and selective functionalization.
Ruthenium-Catalyzed Double Bond Migration : Ruthenium complexes, particularly those containing hydride ligands like [RuClH(CO)(PPh₃)₃], are effective catalysts for the isomerization of the terminal double bond of allyl sulfides to the internal position. researchgate.netresearchgate.net This reaction converts the allyl sulfide into the thermodynamically more stable (E)- and (Z)-propenyl sulfides. However, the strong coordinating ability of the sulfur atom can sometimes inhibit the catalyst. researchgate.netresearchgate.net The success of the isomerization depends on the balance between the coordinating strength of the sulfur and the electronic properties of the rest of the molecule. researchgate.net In some cases, ruthenium carbene complexes used for olefin metathesis can be activated with hydride sources to catalyze subsequent double bond migration. organic-chemistry.org
Palladium-Catalyzed Allyl Transfer Reactions : Palladium catalysts are widely used to activate allyl sulfides for nucleophilic substitution reactions. uh.edu In the presence of a Pd(0) catalyst, the allyl group can be abstracted to form a π-allyl-palladium intermediate. This electrophilic intermediate can then react with a wide range of nucleophiles, effectively transferring the allyl group. While diallyl sulfides have been shown to be effective in such reactions, the principle extends to allyl aryl sulfides. nih.gov
Cross-Metathesis : Allyl sulfides have been identified as highly reactive substrates in ruthenium-catalyzed olefin cross-metathesis reactions, even in aqueous media. ox.ac.uknih.gov This allows for the coupling of the allyl group with other olefins, providing a powerful method for C-C bond formation on complex molecules. ox.ac.uk
Reactivity of the Sulfide Linkage
The sulfur atom in this compound is a key reactive center, capable of undergoing controlled oxidation and acting as a nucleophile.
Controlled Oxidation Pathways to Allyl Sulfoxides and Allyl Sulfones
The sulfur atom in the sulfide can be selectively oxidized to two higher oxidation states: sulfoxide and sulfone. The choice of oxidant and reaction conditions determines the outcome. ccspublishing.org.cnmdpi.com
Oxidation to Allyl Sulfoxide : The selective oxidation to the sulfoxide level can be achieved using mild oxidizing agents. A common reagent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.orgresearchgate.net Other reagents like sodium periodate (B1199274) (NaIO₄) or m-chloroperbenzoic acid (m-CPBA) in stoichiometric amounts are also effective. electronicsandbooks.com The resulting allyl aryl sulfoxides are valuable intermediates themselves, notably for undergoing researchgate.netnih.gov-sigmatropic rearrangements (the Mislow-Evans rearrangement) to form allylic alcohols. acs.orgelectronicsandbooks.com
Oxidation to Allyl Sulfone : Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding allyl sulfone. This requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Reagents such as hydrogen peroxide with specific catalysts (e.g., niobium carbide) or potassium permanganate (B83412) (KMnO₄) can achieve this transformation. researchgate.netorganic-chemistry.org Allyl sulfones are stable compounds and their activated double bond can participate in various addition reactions. nih.govacs.org
Table 1: Summary of Oxidation Conditions for Allyl Sulfides
| Product | Typical Reagents | Catalyst Examples | Key Features |
|---|---|---|---|
| Allyl Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA, NaIO₄ | FeCl₃, Tantalum Carbide | Controlled, mild conditions prevent over-oxidation. organic-chemistry.orgresearchgate.net |
| Allyl Sulfone | Hydrogen Peroxide (H₂O₂), KMnO₄ | Niobium Carbide, Sodium Tungstate | Harsher conditions or excess oxidant required. researchgate.netorganic-chemistry.org |
Nucleophilic and Electrophilic Characteristics of the Sulfide Sulfur Atom
The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. Its electrophilic character can be induced by reaction with an appropriate reagent.
Nucleophilic Character : Due to its available lone pairs and polarizability, the sulfur atom is an excellent nucleophile. wikipedia.orglibretexts.org It readily reacts with electrophiles such as alkyl halides to form ternary sulfonium salts. msu.edulibretexts.org This reaction is the first step in the formation of sulfonium ylides required for the researchgate.netnih.gov-sigmatropic rearrangement discussed earlier. The nucleophilicity of sulfur is generally greater than that of oxygen. libretexts.orgmsu.edu
Electrophilic Character : While less common, the sulfur atom can be made to act as an electrophile. This typically requires activation by an electron-withdrawing group. acsgcipr.org For example, in reactions with strong carbon nucleophiles like Grignard reagents, S-S bonds in disulfides or S-CN bonds in thiocyanates can be cleaved where one sulfur atom acts as the electrophilic center. acsgcipr.org In the context of this compound, electrophilic character at the sulfur could be induced by forming a species like a sulfenyl halide (Ar-S-Cl), which would then be highly susceptible to nucleophilic attack.
Reactivity of the Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl group in the title compound significantly influences its reactivity, particularly in electrophilic aromatic substitution and oxidative transformations.
The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.orgyoutube.com Their electron-donating resonance effect increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles, particularly at the positions ortho and para to the methoxy groups. organicchemistrytutor.com
The directing effects of the methoxy and the allylthio groups must be considered to predict the regioselectivity of these reactions. The methoxy groups strongly activate the positions ortho and para to them. organicchemistrytutor.comlibretexts.org The allylthio group is also an ortho-, para-director, though generally considered to be a weaker activator than the methoxy group. The interplay of these directing effects will determine the final substitution pattern. In cases of conflicting directing effects, the stronger activating group typically governs the regiochemical outcome. youtube.com
Table 1: Directing Effects of Substituents on the Dimethoxyphenyl Ring
| Substituent | Type | Directing Effect |
| -OCH₃ | Strong Activator | Ortho, Para |
| -SCH₂CH=CH₂ | Weak Activator | Ortho, Para |
The methoxy groups of the dimethoxyphenyl moiety are susceptible to oxidative cleavage. This transformation can be achieved using various oxidizing agents, leading to the formation of quinones or other oxidized products. acs.orgnih.govresearchgate.netacs.orgtandfonline.com The electrochemical oxidation of 1,4-dimethoxybenzene (B90301) derivatives, for example, can yield 1,4-quinone derivatives. acs.orgnih.govacs.org The reaction conditions, such as the electrolyte and electrode material, can influence the product distribution. acs.orgnih.gov
Chemical oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can also effect the oxidative demethylation of dimethoxybenzene derivatives. researchgate.nettandfonline.com The electronic nature of other substituents on the ring can significantly impact the outcome of these oxidations. researchgate.nettandfonline.com Furthermore, enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the cleavage of alkyl aryl ethers, including 1,4-dimethoxybenzene, to produce the corresponding phenols. nih.gov The selective cleavage of one methoxy group over the other can be a synthetic challenge, often influenced by the reaction conditions and the presence of other functional groups. nih.govorganic-chemistry.orggoogle.comgoogle.comrsc.org
Advanced Mechanistic Investigations
Detailed mechanistic studies are crucial for understanding and optimizing the reactions of allyl aryl sulfides. These investigations often employ a combination of kinetic analyses, spectroscopic techniques, and computational modeling.
The thermal rearrangement of allyl aryl sulfides, known as the thio-Claisen rearrangement, has been the subject of mechanistic studies. acs.orgacs.orgsemanticscholar.orgglobalauthorid.com Kinetic studies can provide information on the reaction order, activation parameters, and the nature of the transition state. osti.gov For example, the rate of rearrangement can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic methods are invaluable for identifying and characterizing the species involved in the reaction. For instance, in the photooxidation of allyl methyl sulfide, theoretical studies using density functional theory (DFT) have been employed to map out the reaction pathways and identify the major products. rsc.org
The nih.govresearchgate.net-sigmatropic rearrangement of sulfur ylides, generated from the reaction of allyl sulfides with carbenes, is a key transformation in organosulfur chemistry. cmu.edursc.org The identification and characterization of the transient sulfur ylide intermediate are critical to understanding the reaction mechanism. cmu.eduresearchgate.net While direct observation can be challenging, the formation of these intermediates can be inferred from the stereochemical outcome of the reaction and through trapping experiments. cmu.edu
In some cases, related sulfur intermediates, such as those in the rearrangement of allylic sulfoxides, have been studied in detail. researchgate.net Computational methods, like DFT calculations, have been instrumental in elucidating the structures and energies of these intermediates and the transition states connecting them. researchgate.net These studies provide insights into the stereocontrolling steps of the rearrangement. researchgate.net
Table 2: Common Intermediates in Allyl-Sulfur Reactions
| Intermediate | Reaction Type | Method of Generation |
| Sulfur Ylide | nih.govresearchgate.net-Sigmatropic Rearrangement | Reaction of sulfide with a carbene |
| Thio-Claisen Intermediate | Thio-Claisen Rearrangement | Thermal activation of allyl aryl sulfide |
| Sulfenate Ester | Mislow-Braverman-Evans Rearrangement | Rearrangement of allylic sulfoxide |
Lack of Publicly Available Spectroscopic Data for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that detailed experimental spectroscopic data for the compound This compound is not publicly available. This includes a lack of specific findings for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, multidimensional NMR techniques, and its application in stereochemical analysis. Similarly, data pertaining to High-Resolution Mass Spectrometry (HRMS) for precise molecular mass determination and Tandem Mass Spectrometry (MS/MS) for fragmentation pathway elucidation could not be located for this specific molecule.
While spectroscopic information exists for structurally related compounds, such as isomers or molecules sharing the 2,5-dimethoxyphenyl moiety, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. The generation of a scientifically accurate and authoritative article as per the requested outline is contingent on the availability of peer-reviewed, published data.
Without access to primary research detailing the NMR and MS characterization of this compound, it is not possible to provide the in-depth analysis and data tables required for the specified sections on its advanced spectroscopic characterization. The creation of such content would necessitate speculation, which falls outside the scope of scientifically rigorous reporting.
Therefore, the requested article focusing on the advanced spectroscopic characterization of this compound cannot be produced at this time due to the absence of the necessary foundational research data.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptional for identifying functional groups and providing detailed information about molecular structure and bonding.
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule's bonds. It is a rapid and highly effective method for identifying the functional groups present in a compound. For Allyl(2,5-dimethoxyphenyl)sulfane, the FTIR spectrum provides a characteristic "fingerprint" defined by its constituent parts: the allyl group, the dimethoxy-substituted aromatic ring, and the sulfide (B99878) linkage.
Key expected absorption bands include the stretching vibrations of the vinylic and aromatic C-H bonds above 3000 cm⁻¹, and the aliphatic C-H stretches of the allyl group just below 3000 cm⁻¹. The C=C double bond of the allyl group will show a characteristic stretching vibration around 1640 cm⁻¹. The spectrum will also be distinguished by strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy (B1213986) groups, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.netresearchgate.net Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ range. researchgate.net
Table 2: Predicted FTIR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium |
| 2990-2850 | C-H Stretch | Aliphatic (Allyl & Methoxy) | Medium-Strong |
| ~1640 | C=C Stretch | Alkene (Allyl) | Medium |
| 1590, 1500, 1460 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) | Strong |
| ~990, ~920 | =C-H Bend (Out-of-Plane) | Alkene (Allyl) | Strong |
| ~700 | C-S Stretch | Sulfide | Weak-Medium |
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. journalssystem.com It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-S bond and the aromatic ring structure of this compound. While water is a strong absorber in FTIR, it produces a weak Raman signal, making Raman spectroscopy advantageous for analyzing aqueous solutions. acs.org
In the Raman spectrum of the target compound, strong signals are expected for the aromatic ring vibrations, especially the ring "breathing" mode. The C=C stretch of the allyl group and the C-S stretch will also be readily observable. researchgate.net The S-S bond, if present as an impurity (e.g., diallyl disulfide), would give a very strong Raman signal around 500 cm⁻¹, making Raman an excellent tool for detecting such species. researchgate.net Analysis of the low-frequency region can also provide insights into the molecule's conformational isomers by detecting different torsional and skeletal vibrations.
Table 3: Predicted Raman Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium |
| ~1640 | C=C Stretch | Alkene (Allyl) | Strong |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1250 | C-O-C Stretch | Aryl Ether | Medium |
| ~800 | Ring Breathing | Aromatic Ring | Strong |
| ~700 | C-S Stretch | Sulfide | Strong |
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It is primarily used to study molecules containing chromophores, which are typically unsaturated systems like double bonds and aromatic rings.
UV-Visible spectroscopy is used to analyze the electronic transitions within a molecule, providing information on conjugated systems. researchgate.net The chromophore in this compound is the substituted benzene (B151609) ring. The sulfur atom of the sulfide group and the oxygen atoms of the methoxy groups act as auxochromes, substituents that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.
The UV-Vis spectrum is expected to show characteristic π → π* transitions associated with the aromatic ring. researchgate.net Compared to benzene, which has absorption bands below 260 nm, the presence of the electron-donating sulfide and methoxy groups will shift these absorptions to longer wavelengths. Based on data from analogous compounds like thioanisole, two main absorption bands are predicted. nih.gov The primary band, analogous to the E2-band of benzene, would appear at a shorter wavelength, while a secondary band with fine vibrational structure, analogous to the B-band of benzene, would be observed at a longer wavelength. The n → σ* transition involving the non-bonding electrons of the sulfur atom is also possible but typically occurs at shorter wavelengths with low intensity.
Table 4: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent
| Predicted λmax | Electronic Transition | Chromophore/Auxochrome System |
| ~210-230 nm | π → π | Primary Aromatic Band (E2-like) |
| ~270-290 nm | π → π | Secondary Aromatic Band (B-like) |
| < 200 nm | n → σ* | Sulfide Non-bonding Electrons |
Computational and Theoretical Chemistry Studies of Allyl 2,5 Dimethoxyphenyl Sulfane
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the equilibrium geometry and electronic properties of molecules. For a molecule like allyl(2,5-dimethoxyphenyl)sulfane, DFT calculations, particularly using hybrid functionals like B3LYP, are often employed to achieve a balance between computational cost and accuracy.
The process begins with the construction of an initial 3D model of the molecule. This structure is then optimized to find the lowest energy conformation. For instance, in a study of a related molecule, 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular structure and compare it with experimental data obtained from X-ray crystallography. nih.gov Such a study on this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, such as the rotation of the allyl group relative to the phenyl ring. nih.gov
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.
Vibrational Frequencies: Theoretical vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. q-chem.com By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. mdpi.com For example, DFT calculations can predict the stretching frequencies of the C=C bond in the allyl group, the C-S bond, and the C-O bonds of the methoxy (B1213986) groups. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation tends to overestimate frequencies. mdpi.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov For this compound, this would involve predicting the chemical shifts for the protons and carbons of the allyl group, the dimethoxy-substituted phenyl ring, and comparing them with experimental data if available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions.
For this compound, the HOMO is likely to be localized on the electron-rich dimethoxyphenyl ring and the sulfur atom, while the LUMO may be distributed over the allyl group's π* anti-bonding orbital. The energy of this gap would provide a quantitative measure of its reactivity towards electrophiles and nucleophiles.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
This table presents the key parameters of Frontier Molecular Orbital (FMO) analysis and their significance in determining the chemical behavior of a molecule.
The analysis of electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The HOMO and LUMO orbitals' shapes and localizations are particularly important. researchgate.net In allyl sulfides, the sulfur atom and the double bond of the allyl group are often key sites for chemical reactions. mdpi.comacs.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. researchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the sulfur lone pairs or the phenyl ring π-system to the allyl group, providing a deeper understanding of the electronic interactions that govern its structure and reactivity.
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For allyl sulfides, several reaction mechanisms have been explored theoretically. One common reaction is the retro-ene reaction, which can proceed through a concerted six-membered cyclic transition state or a multi-step free radical mechanism. researchgate.net DFT calculations can be used to determine the activation energies for these competing pathways and predict which one is more favorable under specific conditions. researchgate.net
Characterization of Transition States and Determination of Energy Barriers
No specific data was found regarding the characterization of transition states or the determination of energy barriers for reactions involving this compound. Theoretical studies on related molecules, such as allyl phenyl sulfide (B99878), have utilized density functional theory (DFT) to investigate thermal transformations and reaction mechanisms. researchgate.net Such approaches could, in principle, be applied to this compound to elucidate the energetics of its potential reactions.
Computational Prediction of Regioselectivity and Stereoselectivity
There is no available research that specifically details the computational prediction of regioselectivity or stereoselectivity for reactions of this compound. Modern computational chemistry offers powerful tools for predicting the outcomes of chemical reactions. rsc.org For instance, quantum mechanics-based workflows have been developed to predict regioselectivity in C–H functionalization reactions by calculating the relative energies of reaction intermediates. beilstein-journals.org However, these methods have not been specifically applied to the target compound in the available literature.
Molecular Dynamics Simulations
No studies concerning molecular dynamics simulations of this compound were identified. Molecular dynamics simulations are a powerful tool for understanding the conformational changes and intermolecular interactions of molecules. While this technique has been applied to a wide range of organic molecules, including other sulfur-containing compounds, there is no evidence of its application to this compound in the reviewed scientific literature.
Synthetic Applications of Allyl 2,5 Dimethoxyphenyl Sulfane in Organic Synthesis
Role as a Versatile Synthetic Building Block
Allyl(2,5-dimethoxyphenyl)sulfane serves as a valuable starting material for the construction of more complex molecular architectures. Its synthetic utility is enhanced by the ability to transform the sulfide (B99878) into the corresponding sulfoxide (B87167) and sulfone, each exhibiting distinct reactivity.
Precursor in the Construction of Architecturally Complex Organic Molecules
The synthesis of this compound can be achieved through the reaction of 2,5-dimethoxythiophenol (B132890) with an allyl halide, such as allyl bromide, in the presence of a base. The resulting sulfide can then be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govorganic-chemistry.org For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using one equivalent of an oxidizing agent, while using two or more equivalents typically leads to the formation of the sulfone. nih.gov
These oxidized derivatives, particularly the allyl sulfone, are stable and can be carried through multiple synthetic steps, allowing for the construction of complex molecules. acs.org The 2,5-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can influence the reactivity of the aromatic ring and the sulfur-containing functional group, making it a useful component in the synthesis of various target molecules.
Strategic Integration into Multi-Step Synthetic Sequences
The stability of the allylsulfone group allows for its early introduction into a synthetic sequence, with subsequent transformations being carried out on other parts of the molecule. acs.org This is particularly advantageous in the synthesis of complex natural products and medicinally relevant compounds. For example, the allylsulfone functionality can tolerate a range of standard synthetic transformations, including palladium-catalyzed cross-coupling reactions at other positions of the molecule. acs.org
This strategic integration allows for the late-stage modification of the sulfone group, for example, through a cross-coupling reaction, to introduce a desired substituent. This approach enhances the efficiency and convergence of a synthetic route.
Advancements in Organic Methodology
The unique reactivity of this compound and its derivatives has been harnessed in the development of novel organic methodologies, particularly in the areas of cross-coupling and rearrangement reactions.
Application in Novel Cross-Coupling Reaction Methodologies
Allyl(2,5-dimethoxyphenyl)sulfone can function as a latent nucleophile in palladium-catalyzed cross-coupling reactions. acs.org In this methodology, the allylsulfone acts as a stable precursor to a sulfinate salt, which is the active nucleophilic species in the catalytic cycle. The reaction proceeds via a deallylation of the allylsulfone by a Pd(0) catalyst, followed by a desulfinylative cross-coupling with an aryl or heteroaryl halide. acs.org
This approach offers an advantage over using sulfinate salts directly, as the latter can be difficult to prepare and purify, and are often not tolerant of a wide range of synthetic conditions. acs.org The use of stable, crystalline allylsulfones as sulfinate surrogates circumvents these issues.
Below is a representative table for the palladium-catalyzed cross-coupling of a generic aryl allylsulfone with various aryl halides, illustrating the scope of this methodology.
Table 1: Palladium-Catalyzed Cross-Coupling of an Aryl Allylsulfone with Aryl Halides Reaction conditions: Aryl allylsulfone (1.5 equiv), aryl halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol %), P(t-Bu)₂Me·HBF₄ (10 mol %), in a suitable solvent at elevated temperature.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 78 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 75 |
| 5 | 3-Bromopyridine | 3-Phenylpyridine | 81 |
This table is a representative example based on data from similar aryl allylsulfone cross-coupling reactions. acs.org
Utility in Rearrangement-Based Carbon Skeleton Construction
The allyl sulfoxide derived from the oxidation of this compound can undergo a thermofisher.comwikipedia.org-sigmatropic rearrangement known as the Mislow-Evans rearrangement. thermofisher.comwikipedia.org This reaction involves the thermal or base-catalyzed rearrangement of an allylic sulfoxide to an allylic sulfenate ester, which is then typically cleaved in the presence of a thiophile to afford an allylic alcohol. thermofisher.comwikipedia.org
This rearrangement is highly stereospecific, allowing for the transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the resulting alcohol. wikipedia.org The reaction proceeds through a concerted, cyclic transition state.
A general procedure for a Mislow-Evans rearrangement of an aryl allyl sulfoxide involves heating the sulfoxide in a suitable solvent, often in the presence of a phosphite (B83602) scavenger to trap the resulting sulfenate ester. thermofisher.com More recent procedures have shown that the rearrangement can also be facilitated under basic conditions at room temperature. nih.gov
Protective Group Chemistry
The allyl group of this compound can serve as a protecting group for the thiol functionality of 2,5-dimethoxythiophenol. The protection of thiols is crucial in multi-step synthesis to prevent their unwanted oxidation or participation in side reactions.
The S-allyl group is stable under a variety of reaction conditions but can be selectively removed when needed. Deprotection is often achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable scavenger. organic-chemistry.orgnih.gov The mild conditions required for the deprotection of an S-allyl group make it compatible with a wide range of other functional groups. organic-chemistry.orgnih.gov
Below is a table summarizing common deprotection conditions for an S-allyl group.
Table 2: Deprotection Conditions for S-Allyl Group
| Reagents | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄, K₂CO₃ | Methanol, rt | 82-97 | organic-chemistry.org |
| PdCl₂(dppf), N,N'-dimethylbarbituric acid | THF, rt | ~95 | organic-chemistry.org |
| [Ir(COD)Cl]₂, P(OPh)₃, H₂ | THF, rt | High | General method |
This table provides representative conditions for the deprotection of S-allyl groups.
No Published Research Found for this compound in Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be found regarding the use of the chemical compound this compound for the specific applications outlined in the user's request.
The inquiry requested a detailed article on the synthetic applications of this compound, focusing on two key areas: its investigation as a removable protecting group in peptide synthesis and its exploration in the design of chiral ligands for asymmetric transformations.
The investigation into removable protecting groups in peptide synthesis did yield information on related structures, such as allyl thioethers in general and the dimethoxyphenylthio (S-Dmp) group. However, no literature specifically details the preparation or use of this compound for this purpose. Similarly, while the design of chiral ligands is a vast area of chemical research, with many examples of sulfur-containing ligands, there is no mention of this compound being explored for asymmetric transformations.
Without any available scientific data, it is not possible to generate a factually accurate and informative article on the requested topics. The creation of content, including data tables and detailed research findings, would require speculation and would not be based on established scientific evidence.
Therefore, the requested article cannot be produced at this time due to the lack of available information in the public domain on the specific applications of this compound.
Table of Compounds Mentioned
Future Research Directions in Allyl 2,5 Dimethoxyphenyl Sulfane Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research would first need to establish a reliable and efficient synthesis for Allyl(2,5-dimethoxyphenyl)sulfane. Initial efforts could explore classical Williamson ether synthesis analogues, reacting 2,5-dimethoxythiophenol (B132890) with an allyl halide. Subsequent research could focus on developing more sustainable methods, potentially utilizing greener solvents, catalyst systems (such as transition-metal catalysis) to improve atom economy, or exploring one-pot reaction methodologies to reduce waste and improve efficiency.
Exploration of Undiscovered Reactivity Patterns and Selectivities
Once synthesized, the reactivity of this compound would be a primary area of investigation. A key reaction to explore would be the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common to allyl aryl sulfides. The electronic effects of the two methoxy (B1213986) groups on the aromatic ring would be of particular interest, as they could influence the regioselectivity and reaction kinetics compared to simpler allyl aryl sulfides. Other potential areas of study would include oxidation reactions at the sulfur atom, addition reactions across the allyl double bond, and metal-catalyzed cross-coupling reactions.
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A deeper understanding of the compound's reactivity would necessitate advanced mechanistic studies. For any discovered reactions, kinetic studies could be performed to elucidate the reaction order and activation parameters. In parallel, computational chemistry, likely employing Density Functional Theory (DFT), would be crucial. Theoretical calculations could model reaction pathways, predict the structures of transition states and intermediates, and help rationalize observed selectivities. Such an integrated approach would provide a robust understanding of the electronic and steric factors governing the compound's chemical behavior.
Design and Synthesis of Advanced Functional Materials or Catalytic Systems Utilizing the Compound's Core Structure
Following the exploration of its fundamental chemistry, research could pivot towards applications. The core structure of this compound could serve as a scaffold for new functional molecules. For instance, polymerization of the allyl group could be investigated to create novel sulfur-containing polymers with potentially interesting optical or material properties. The sulfur atom and the dimethoxy-substituted phenyl ring could also be functionalized to create unique ligands for catalysis or building blocks for more complex supramolecular structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Allyl(2,5-dimethoxyphenyl)sulfane, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution between 2,5-dimethoxyphenylthiol and allyl halides. For example, using allyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 50–70°C. Optimization includes controlling stoichiometry (1:1.2 molar ratio of thiol to allyl halide) and inert atmosphere to prevent oxidation . Yield improvements (up to 82%) are achievable via slow addition of reagents and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm allyl (–CH₂–CH=CH₂) and aryl (2,5-dimethoxy) group connectivity.
- GC-MS : To detect impurities (e.g., elimination byproducts like allyl sulfides) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures; sulfane derivatives often degrade above 200°C under nitrogen .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally similar allyl-imidazole derivatives .
Q. What storage conditions are critical for maintaining the compound’s integrity?
- Methodological Answer : Store in amber vials under argon at –20°C to prevent oxidation of the sulfide moiety. Stability tests show that analogs with dimethoxy groups degrade <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer : Discrepancies often arise from competing elimination pathways (e.g., dehydrohalogenation forming allyl sulfides). Mitigate this by:
- Using milder bases (e.g., K₂CO₃ instead of LiDA) to reduce elimination .
- Monitoring reactions with GC-MS or HPLC to detect intermediates early .
- Adjusting solvent polarity (e.g., switching from THF to DMF) to favor substitution over elimination .
Q. What computational or experimental strategies elucidate the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Docking studies : Model interactions with biological targets (e.g., serotonin receptors, as seen in 2,5-dimethoxyphenethylamine analogs) using software like AutoDock Vina .
- Electrophilicity analysis : Calculate Fukui indices to predict reactivity at sulfur or allyl sites .
- Comparative SAR : Test analogs (e.g., varying methoxy positions or replacing sulfur with oxygen) in bioassays to isolate functional group contributions .
Q. How does the sulfane sulfur moiety influence biological activity in neuropharmacological studies?
- Methodological Answer : The sulfide group may modulate redox activity or serve as a hydrogen-bond acceptor. For example:
- In vitro assays : Measure sulfane sulfur’s ability to donate sulfur atoms in enzymatic systems (e.g., rhodanese activity) .
- Neurotoxicity screening : Compare with non-sulfur analogs (e.g., 2C phenethylamines) in neuronal cell lines to isolate sulfide-specific effects .
Q. What analytical challenges arise in detecting trace byproducts, and how can they be addressed?
- Methodological Answer : Byproducts like 3-chloropropyl sulfides or allyl sulfides may co-elute in TLC but separate via GC (polar capillary columns, 5% phenyl-methylpolysiloxane phase) . Use HRMS (high-resolution mass spectrometry) for unambiguous identification of low-abundance species .
Data Contradiction Analysis
Q. Why do some studies report high neuroactivity for sulfane derivatives, while others observe minimal effects?
- Methodological Answer : Variations may stem from:
- Purity discrepancies : Impurities (e.g., trisulfides) in this compound samples can enhance/reduce activity. Validate purity via quantitative ¹H NMR .
- Assay conditions : Sulfane sulfur’s redox sensitivity requires strict O₂-free environments in bioassays .
- Species-specific metabolism : Test metabolites (e.g., sulfoxide derivatives) in human vs. rodent hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
